1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. It is known that benzimidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that benzimidazole derivatives interact with their targets in a variety of ways, often resulting in changes to the target’s function . The compound’s interaction with its targets is likely influenced by its chemical structure, including the presence of the dimethylamino carbonyl oxy group and the nitro group on the benzimidazole ring.
Biochemical Pathways
Given the broad range of biological activities associated with benzimidazole derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Given the broad range of biological activities associated with benzimidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Preparation Methods
The synthesis of 1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-phenyl-1H-benzimidazole followed by the introduction of the dimethylamino carbonyl group through a carbamoylation reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound and its analogs are explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar compounds to 1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole include other benzimidazole derivatives with varying substituents. These compounds share a common benzimidazole core but differ in their functional groups, which can significantly impact their chemical properties and biological activities. Examples include:
- 2-Phenyl-1H-benzimidazole
- 5-Nitro-2-phenyl-1H-benzimidazole
- 1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole
Properties
IUPAC Name |
(6-nitro-2-phenylbenzimidazol-1-yl) N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-18(2)16(21)24-19-14-10-12(20(22)23)8-9-13(14)17-15(19)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMPRXPVHMTRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.